3-Bromo-5-ethylbenzonitrile

Vue d'ensemble

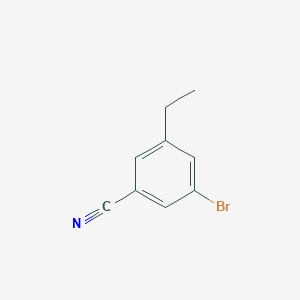

Description

3-Bromo-5-ethylbenzonitrile: is an organic compound with the molecular formula C9H8BrN It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the third position and an ethyl group at the fifth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-ethylbenzonitrile can be achieved through several methods. One common approach involves the bromination of 5-ethylbenzonitrile. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer and more environmentally friendly brominating agents, such as NBS, is preferred to minimize hazardous by-products. The reaction conditions are optimized to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-5-ethylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Reduction: LiAlH4 in dry ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Oxidation: KMnO4 in aqueous or alkaline conditions.

Major Products Formed:

Substitution: Formation of 3-azido-5-ethylbenzonitrile or 3-thio-5-ethylbenzonitrile.

Reduction: Formation of 3-bromo-5-ethylbenzylamine.

Oxidation: Formation of 3-bromo-5-ethylbenzoic acid.

Applications De Recherche Scientifique

3-Bromo-5-ethylbenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Material Science: It is utilized in the preparation of functional materials, such as liquid crystals and polymers.

Biological Studies: The compound is employed in studies investigating the biological activity of brominated aromatic compounds.

Mécanisme D'action

The mechanism of action of 3-Bromo-5-ethylbenzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and nitrile group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s biological activity.

Comparaison Avec Des Composés Similaires

3-Bromo-5-methylbenzonitrile: Similar structure but with a methyl group instead of an ethyl group.

3-Bromo-4-ethylbenzonitrile: Bromine atom at the third position and ethyl group at the fourth position.

4-Bromo-5-ethylbenzonitrile: Bromine atom at the fourth position and ethyl group at the fifth position.

Uniqueness: 3-Bromo-5-ethylbenzonitrile is unique due to the specific positioning of the bromine and ethyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct biological activities and applications compared to its similar compounds.

Activité Biologique

3-Bromo-5-ethylbenzonitrile is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis methods, and implications for drug development.

The molecular formula of this compound is C_10H_10BrN, with a molecular weight of 223.1 g/mol. The compound features a bromine atom and an ethyl group attached to a benzonitrile structure, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that derivatives of benzonitriles, including this compound, exhibit antimicrobial activity. A study by highlighted that certain benzonitrile derivatives showed significant inhibition against various bacterial strains, suggesting potential as antimicrobial agents. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Benzonitriles have also been investigated for their anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cells remain to be fully elucidated but warrant further investigation due to the promising nature of related compounds.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been noted in preliminary studies. It has been suggested that this compound may inhibit certain cytochrome P450 enzymes, which play crucial roles in drug metabolism. This inhibition could affect the pharmacokinetics of co-administered drugs and highlights the need for careful consideration in polypharmacy scenarios.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic Substitution : Starting from 5-ethylbenzonitrile, bromination can be performed using brominating agents under controlled conditions.

- Cross-Coupling Reactions : Utilizing palladium-catalyzed reactions can yield this compound from suitable precursors, providing a route that may allow for further functionalization.

Case Study: Antimicrobial Efficacy

A study conducted by assessed the antimicrobial efficacy of several benzonitrile derivatives, including this compound. The findings indicated that this compound showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| This compound | 32 | 64 |

| Control (Ciprofloxacin) | 4 | 8 |

Research on Enzyme Inhibition

In another investigation focusing on enzyme inhibition, it was found that this compound inhibited CYP1A2 with an IC50 value of approximately 15 µM. This suggests potential interactions with drugs metabolized by this enzyme, indicating a need for further pharmacokinetic studies.

Propriétés

IUPAC Name |

3-bromo-5-ethylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-2-7-3-8(6-11)5-9(10)4-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERGMGNRJQZSLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.